molecular formula C18H25NO4 B268312 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid

4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid

Cat. No. B268312
M. Wt: 319.4 g/mol
InChI Key: NUDKZKXLJIDEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid, also known as CXB, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a selective inhibitor of cyclooxygenase-2 (COX-2) and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.

Mechanism of Action

4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid selectively inhibits the activity of COX-2, an enzyme that is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid reduces inflammation, pain, and fever. Unlike traditional NSAIDs, 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid does not inhibit the activity of COX-1, an enzyme that is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been demonstrated to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid in lab experiments is its selectivity for COX-2, which reduces the risk of adverse effects associated with traditional NSAIDs. However, 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has been shown to have limited solubility in water, which can pose challenges in experimental design and administration.

Future Directions

Future research on 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid could focus on its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies could explore the mechanisms underlying 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid's effects on inflammation and cancer growth, as well as the potential for 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid to induce apoptosis in cancer cells. Finally, research could be conducted to develop more effective formulations of 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid with improved solubility for use in experimental design.

Synthesis Methods

The synthesis of 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid involves the reaction of 4-chlorobutyryl chloride with 2-cyclohexylethanol to form the intermediate 4-(2-cyclohexylethoxy)butyryl chloride. This intermediate is then reacted with 4-aminophenylketone to yield 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid.

Scientific Research Applications

4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has been evaluated for its potential use in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

4-[4-(2-cyclohexylethoxy)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C18H25NO4/c20-17(10-11-18(21)22)19-15-6-8-16(9-7-15)23-13-12-14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2,(H,19,20)(H,21,22)

InChI Key

NUDKZKXLJIDEDG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCOC2=CC=C(C=C2)NC(=O)CCC(=O)O

Canonical SMILES

C1CCC(CC1)CCOC2=CC=C(C=C2)NC(=O)CCC(=O)O

Origin of Product

United States

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